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Compound of Interest

Compound Name:
2,7-Dibromo-6-methoxy-

benzothiazole

Cat. No.: B13661636

Get Quote

Executive Summary
2,7-Dibromo-6-methoxy-benzothiazole is a halogenated benzothiazole derivative

characterized by a "push-pull" electronic structure and dual reactive sites (C2 and C7). While

the 6-methoxy group provides electron donation, the bromine atoms at the 2- and 7-positions

serve as orthogonal handles for cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-

Hartwig).

This compound is primarily utilized as a late-stage intermediate in the synthesis of:

PET Imaging Agents: Precursors for

C-labeled Pittsburgh Compound B (PiB) analogs and

F-flutemetamol derivatives for Alzheimer’s plaque detection.

Optoelectronics: Core scaffold for fluorescent dyes where the 7-position modulates the

HOMO/LUMO gap via steric and electronic effects.
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Chemical Identity & Physiochemical Properties
Nomenclature & Registry

IUPAC Name: 2,7-Dibromo-6-methoxy-1,3-benzothiazole

Common Name: 2,7-Dibromo-6-methoxybenzothiazole

CAS Number:Not Widely Listed (Custom Synthesis Grade).[1]

Note: The mono-brominated analog, 2-Bromo-6-methoxybenzothiazole, is commercially

indexed as CAS 2941-58-4. The 2,7-dibromo derivative is typically generated in situ or

synthesized on-demand.

Molecular Formula:

[1]

Molecular Weight: 322.99 g/mol [1]

Physiochemical Data (Predicted/Experimental)
Property Value Context

Appearance Off-white to pale yellow solid Crystalline powder

Melting Point 145–148 °C
Predicted based on 2-bromo

analog (115°C)

Solubility
High: DCM, THF, DMSOLow:

Water, Hexane
Lipophilic scaffold

LogP ~3.8 – 4.2
High lipophilicity due to di-

bromo substitution

pKa (Conj.[2][3][4][5] Acid) ~0.5
Weakly basic nitrogen due to

electron-withdrawing Br

Synthetic Methodologies
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The synthesis of 2,7-dibromo-6-methoxy-benzothiazole requires precise regiocontrol. The 6-

methoxy group directs electrophilic substitution to the 7-position (ortho to methoxy), while the 2-

position is functionalized via Sandmeyer chemistry or direct lithiation.

Route A: The "Sandmeyer-First" Strategy
(Recommended)
This route uses the commercially available 2-amino-6-methoxybenzothiazole (CAS 1747-60-0)

as the starting material.

Step 1: Regioselective Bromination at C7 The amino group at C2 and the methoxy group at C6

cooperatively direct electrophilic bromination to the C7 position.[1]

Reagents:

in Glacial Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) in Acetonitrile.

Conditions:

, 4 hours.

Mechanism: Electrophilic Aromatic Substitution (

).[1] The steric bulk of the thiazole ring slightly hinders C7, but the electronic activation from

dominates.

Step 2: Sandmeyer Reaction at C2 Conversion of the C2-amine to C2-bromide.

Reagents:

,

(tBuONO) or

.

Conditions: Acetonitrile (MeCN),

.[1]
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Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.

Synthesis Workflow Diagram

2-Amino-6-methoxybenzothiazole
(CAS 1747-60-0)

Intermediate:
2-Amino-7-bromo-6-methoxybenzothiazole

Step 1: NBS, MeCN
(Electrophilic Bromination @ C7) Target:

2,7-Dibromo-6-methoxybenzothiazole

Step 2: CuBr2, tBuONO
(Sandmeyer Reaction @ C2)

Click to download full resolution via product page

Caption: Two-step synthesis starting from the 2-amino precursor. Step 1 installs the C7

bromine via electronic direction; Step 2 converts the amine to bromine via radical substitution.

[1]

Reactivity Profile & Applications
Orthogonal Reactivity (Chemo-selectivity)
The two bromine atoms in 2,7-dibromo-6-methoxy-benzothiazole exhibit distinct reactivity

profiles, allowing for sequential functionalization.

Site C2 (Thiazole Ring): Highly reactive toward Nucleophilic Aromatic Substitution (

) and Lithium-Halogen Exchange.[1]

Reasoning: The C2 position is adjacent to the electronegative nitrogen (

bond), making it electron-deficient.

Reaction: Reacts with amines, thiols, or undergoes rapid lithiation at

.

Site C7 (Benzene Ring): Standard Aryl Bromide.[1]

Reasoning: Less electron-deficient than C2. Requires transition metal catalysis (Pd, Ni) for

activation.

Reaction: Suzuki, Stille, or Buchwald couplings.
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Application in Drug Discovery (Amyloid Imaging)
This scaffold is a critical intermediate for synthesizing Benzothiazole-based PET tracers (e.g.,

analogs of [

C]PiB).

Protocol:

Precursor: 2,7-Dibromo-6-methoxybenzothiazole.

Step A: Suzuki coupling at C7 to attach a solubilizing group or aryl ring.

Step B: Radiochemistry. The C2-Br is displaced by a nucleophile (e.g.,

-aniline derivative) or used to install a tributyltin handle for late-stage radio-fluorination.

Safety & Handling Protocol
As a halogenated heterocyclic compound, standard safety protocols for Category 3 organic

solids apply.[1]

Hazard Class Description Handling Protocol

Acute Toxicity Harmful if swallowed/inhaled.
Use N95/P100 respirator if

dust is generated.

Skin/Eye Irritant
Causes irritation (H315/H319).

[1]

Wear nitrile gloves and safety

goggles.

Reactivity Moisture sensitive (C2-Br).
Store under inert gas

(Argon/Nitrogen) at 2–8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.researchgate.net/publication/322252353_Importance_of_Benzothiazole_Motif_in_Modern_Drug_Discovery_Introduction
https://api.creol.ucf.edu/Publications/3016.pdf
https://api.creol.ucf.edu/Publications/3016.pdf
https://www.benchchem.com/product/b13661636?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/322252353_Importance_of_Benzothiazole_Motif_in_Modern_Drug_Discovery_Introduction
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-6-methoxybenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-6-methoxybenzothiazole
https://buildingblock.bocsci.com/products/halides-3225.html?page=368
https://www.echemi.com/shop-us20251112153116587/products.html?page=180
https://api.creol.ucf.edu/Publications/3016.pdf
https://www.benchchem.com/product/b13661636/docs#2-7-dibromo-6-methoxy-benzothiazole-technical-profile-synthesis-guide
https://www.benchchem.com/product/b13661636/docs#2-7-dibromo-6-methoxy-benzothiazole-technical-profile-synthesis-guide
https://www.benchchem.com/product/b13661636/docs#2-7-dibromo-6-methoxy-benzothiazole-technical-profile-synthesis-guide
https://www.benchchem.com/product/b13661636/docs#2-7-dibromo-6-methoxy-benzothiazole-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13661636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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